

An In-depth Technical Guide to o-Isopropenyltoluene (CAS Number: 7399-49-7)

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Compound of Interest

Compound Name: *o*-Isopropenyltoluene

Cat. No.: B1582527

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For Researchers, Scientists, and Drug Development Professionals

Abstract

***o*-Isopropenyltoluene**, with the CAS registry number 7399-49-7, is an aromatic hydrocarbon of significant interest in organic synthesis and polymer science.^[1] Structurally, it is characterized by a toluene backbone substituted with an isopropenyl group at the ortho position.^[1] This guide provides a comprehensive technical overview of its chemical and physical properties, spectroscopic profile, synthesis methodologies, key chemical reactions, and safety and toxicological data. The content is tailored for researchers, scientists, and professionals in drug development who may utilize this compound as a versatile chemical intermediate.

Chemical and Physical Properties

***o*-Isopropenyltoluene** is a colorless to pale yellow liquid with a characteristic aromatic odor.^[1] It is a volatile compound that is soluble in common organic solvents but has limited solubility in water.^[1] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of ***o*-Isopropenyltoluene**

Property	Value	Source
CAS Number	7399-49-7	[2]
Molecular Formula	C ₁₀ H ₁₂	[1][2]
Molecular Weight	132.20 g/mol	[3]
Appearance	Colorless to pale yellow liquid	[1]
Odor	Aromatic	[1]
Boiling Point	54 °C at 11 mmHg	ChemicalBook[4]
Density	0.894 g/mL at 25 °C	ChemicalBook[4]
Refractive Index (n _D ²⁰)	1.515	ChemicalBook[4]
Solubility	Soluble in organic solvents, sparingly soluble in water	[1]
Synonyms	1-Methyl-2-(1-methylethenyl)benzene, o-Methyl-α-methylstyrene, o,α-Dimethylstyrene	[1][2]

Spectroscopic Profile

The structural elucidation of **o-isopropenyltoluene** is supported by various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra provide detailed information about the molecular structure.

- ¹H NMR:** The proton NMR spectrum is expected to show signals corresponding to the aromatic protons, the vinyl protons of the isopropenyl group, and the methyl protons. The aromatic protons will appear as a complex multiplet in the aromatic region. The two vinyl protons will likely appear as distinct signals, and the two methyl groups will also have characteristic chemical shifts.

- ^{13}C NMR: The carbon-13 NMR spectrum will display distinct signals for each unique carbon atom in the molecule. The aromatic carbons will resonate in the downfield region typical for sp^2 hybridized carbons in a benzene ring. The sp^2 carbons of the isopropenyl group and the sp^3 hybridized methyl carbons will also have characteristic chemical shifts.[\[5\]](#)

Table 2: Predicted NMR Data for **o-Isopropenyltoluene**

Nucleus	Predicted Chemical Shift (ppm)
^1H NMR	Aromatic (4H, m), Vinyl (2H, two s), Isopropenyl CH_3 (3H, s), Ring CH_3 (3H, s)
^{13}C NMR	Aromatic (6C), Vinyl (2C), Methyl (2C)

Note: Actual chemical shifts may vary depending on the solvent and experimental conditions. The data presented here is based on typical values for similar structures.

Mass Spectrometry (MS)

The electron ionization mass spectrum of **o-isopropenyltoluene** shows a molecular ion peak corresponding to its molecular weight. The fragmentation pattern is indicative of the structure, with common fragments arising from the loss of a methyl group or other characteristic cleavages of the isopropenyl side chain.[\[6\]](#)

Infrared (IR) Spectroscopy

The IR spectrum exhibits characteristic absorption bands that confirm the presence of key functional groups. These include C-H stretching vibrations for the aromatic ring and the vinyl group, C=C stretching for the aromatic ring and the isopropenyl group, and C-H bending vibrations.[\[6\]](#)

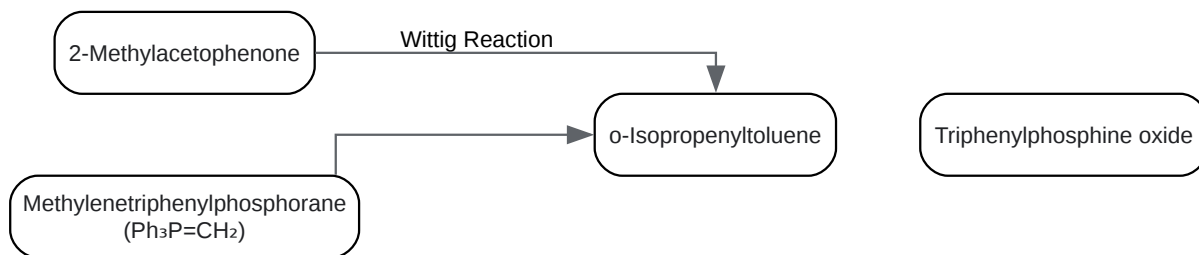
Synthesis of o-Isopropenyltoluene

Several synthetic routes can be envisioned for the preparation of **o-isopropenyltoluene**. Two plausible methods are outlined below.

Wittig Reaction

A common method for the synthesis of alkenes is the Wittig reaction. This approach would involve the reaction of a suitable phosphonium ylide with a ketone. For **o-isopropenyltoluene**, this could be achieved by reacting 2-methylacetophenone with methylenetriphenylphosphorane.

Diagram 1: Wittig Reaction for the Synthesis of **o-Isopropenyltoluene**



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Caption: Synthesis of **o-isopropenyltoluene** via Wittig reaction.

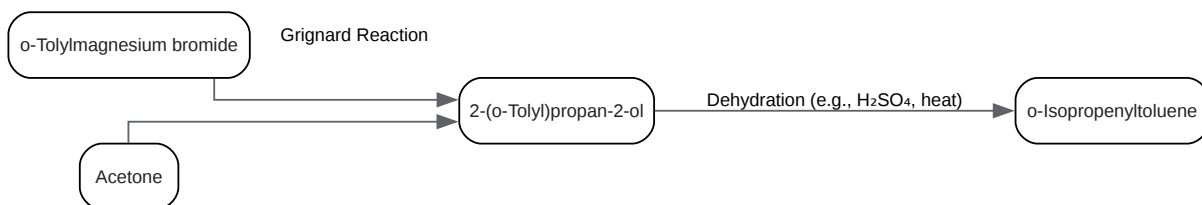
Experimental Protocol: General Procedure for Wittig Reaction

- **Ylide Preparation:** In a flame-dried, nitrogen-purged flask, suspend methyltriphenylphosphonium bromide in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C and add a strong base, such as n-butyllithium, dropwise. Allow the mixture to warm to room temperature and stir until the ylide is formed (typically indicated by a color change).
- **Reaction with Ketone:** Cool the ylide solution to 0 °C and add a solution of 2-methylacetophenone in anhydrous THF dropwise.
- **Work-up:** After the reaction is complete (monitored by TLC), quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with diethyl ether.
- **Purification:** Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Grignard Reaction followed by Dehydration

An alternative synthesis involves the addition of a Grignard reagent to a ketone, followed by the dehydration of the resulting tertiary alcohol. In this case, o-tolylmagnesium bromide would be reacted with acetone.

Diagram 2: Grignard Reaction for the Synthesis of **o-Isopropenyltoluene**



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Caption: Synthesis of **o-isopropenyltoluene** via Grignard reaction.

Experimental Protocol: General Procedure for Grignard Reaction and Dehydration

- **Grignard Reagent Formation:** Prepare the Grignard reagent by reacting 2-bromotoluene with magnesium turnings in anhydrous diethyl ether under a nitrogen atmosphere.
- **Reaction with Acetone:** To the freshly prepared Grignard reagent, add a solution of acetone in anhydrous diethyl ether dropwise at 0 °C.
- **Work-up:** After the addition is complete, allow the reaction to warm to room temperature and then quench by the slow addition of a saturated aqueous solution of ammonium chloride.
- **Isolation of Alcohol:** Extract the aqueous layer with diethyl ether. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude tertiary alcohol.
- **Dehydration:** Dehydrate the crude alcohol by heating with a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid, and remove the water formed azeotropically.

- Purification: The resulting **o-isopropenyltoluene** can be purified by distillation under reduced pressure.

Chemical Reactivity and Applications

The isopropenyl group in **o-isopropenyltoluene** is the primary site of its chemical reactivity, undergoing reactions typical of alkenes.

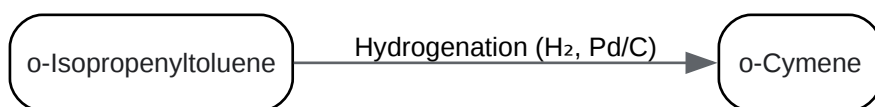
Polymerization

o-Isopropenyltoluene can serve as a monomer in polymerization reactions, similar to styrene. [7][8] The presence of the methyl group on the aromatic ring can influence the properties of the resulting polymer, such as its glass transition temperature and solubility.

Electrophilic Addition

The double bond of the isopropenyl group is susceptible to electrophilic attack. Reactions such as hydrogenation, halogenation, and hydrohalogenation will proceed to give the corresponding saturated derivatives. For instance, hydrogenation over a platinum or palladium catalyst will yield o-cymene.

Diagram 3: Electrophilic Addition to **o-Isopropenyltoluene**



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Caption: Hydrogenation of **o-isopropenyltoluene** to o-cymene.

Potential in Drug Development

While direct applications of **o-isopropenyltoluene** in pharmaceuticals are not widely documented, its structural motifs are relevant in medicinal chemistry. The toluene and isopropenyl groups can be found in various bioactive molecules. The isopropenyl group can serve as a handle for further functionalization to introduce desired pharmacophores. The aromatic ring can participate in π -stacking interactions with biological targets. Derivatives of **o-**

isopropenyltoluene could be explored as intermediates in the synthesis of novel therapeutic agents.

Safety and Toxicology

o-Isopropenyltoluene is a flammable liquid and should be handled with appropriate safety precautions.^[9] It is also classified as a skin and eye irritant.^[3]

Table 3: GHS Hazard Information for **o-Isopropenyltoluene**

Hazard Class	Hazard Statement
Flammable liquids	H226: Flammable liquid and vapor
Skin corrosion/irritation	H315: Causes skin irritation
Serious eye damage/eye irritation	H319: Causes serious eye irritation
Reproductive toxicity	H361: Suspected of damaging fertility or the unborn child

Source: Sigma-Aldrich Safety Data Sheet^[9]

Handling and Storage

- Handling: Use in a well-ventilated area, preferably in a chemical fume hood.^[1] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.^[1] Keep away from heat, sparks, and open flames.^[9]
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.^[9]

Toxicology

Detailed toxicological data, such as LD50 values, for **o-isopropenyltoluene** are not readily available. However, based on its GHS classification, it is suspected of causing reproductive toxicity.^[9] The metabolism of **o-isopropenyltoluene** is likely to proceed via oxidation of the isopropenyl group and the methyl group of the toluene ring.

Conclusion

o-Isopropenyltoluene is a valuable and versatile chemical intermediate with applications in organic synthesis and polymer chemistry. Its synthesis can be achieved through established methods such as the Wittig and Grignard reactions. The reactivity of its isopropenyl group allows for a variety of chemical transformations, making it a useful building block for more complex molecules. While its direct role in drug development is not yet prominent, its structural features suggest potential for its derivatives to be explored in medicinal chemistry. As with all chemicals, proper safety precautions must be observed when handling and using **o-isopropenyltoluene**.

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